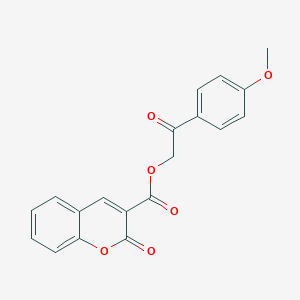

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives.

Métodos De Preparación

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenyl acetic acid with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced purification techniques and large-scale reactors .

Análisis De Reacciones Químicas

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted chromene derivatives and their corresponding oxidized or reduced forms .

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various modifications, making it an essential reagent in synthetic organic chemistry.

Biology

Pharmacological Activities

Research indicates that derivatives of 2-oxo-2H-chromenes exhibit a wide range of biological activities:

- Antimicrobial Activity: The compound has shown significant activity against various microorganisms, including Helicobacter pylori, which is crucial for developing new antibiotics .

- Anti-inflammatory Effects: Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development .

- Anticancer Properties: The compound has demonstrated antiproliferative effects against cancer cell lines, potentially inducing apoptosis through specific molecular pathways.

Medicine

Therapeutic Applications

Due to its diverse biological activities, 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is being investigated for its potential therapeutic applications:

- Drug Development: Researchers are exploring its use in formulating new drugs aimed at treating infections and inflammatory diseases .

Industrial Applications

The compound is also utilized in the production of:

- Dyes and Pigments: Its chromophoric properties make it suitable for applications in dyes and pigments used in various industries.

- Fluorescent Materials: Due to its efficient fluorescence properties, it can be employed in organic light-emitting devices (OLEDs) and other optical applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Chimenti et al. (2009) | Antimicrobial Activity | Demonstrated effectiveness against H. pylori and other pathogens. |

| Traven et al. (2004) | Anti-inflammatory Effects | Showed inhibition of cytokine production in vitro. |

| Lacy et al. (2004) | Anticancer Properties | Induced apoptosis in several cancer cell lines through specific pathways. |

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate: This compound has a similar structure but lacks the 2-oxoethyl group, which may result in different biological activities and chemical reactivity.

2-oxo-2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure but have different substituents, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

2-(4-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, a derivative of chromene, has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.

- Molecular Formula : C₁₈H₁₅O₇

- Molecular Weight : 341.31 g/mol

- CAS Number : 941897-62-7

The biological activity of chromene derivatives often involves their interaction with various biological targets. For instance, they may act as inhibitors of key enzymes involved in cancer progression or inflammation. The presence of the methoxy group on the phenyl ring enhances electron donation, which can influence the compound's reactivity and binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For example:

- A study evaluated the cytotoxic effects of various chromene derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds similar to this compound showed IC₅₀ values ranging from 10 to 30 µM against these cell lines, suggesting moderate to high efficacy in inhibiting cancer cell proliferation .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HCT-116 | 20 |

Anti-inflammatory Activity

Chromene derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. A study indicated that compounds with similar structures inhibited COX-1 and COX-2 with IC₅₀ values below 15 µM, demonstrating their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant potential of chromene derivatives is attributed to their ability to scavenge free radicals. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models, indicating their role in protecting cells from oxidative damage .

Case Studies

-

Study on Anticancer Efficacy :

- Researchers synthesized a series of chromene derivatives and tested their efficacy against various cancer cell lines. The study found that the presence of electron-donating groups like methoxy enhanced the compounds' potency against cancer cells.

- Findings : Compounds exhibited a dose-dependent response, with significant apoptosis observed at higher concentrations.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to control groups.

- Results : This suggests a mechanism involving COX inhibition and modulation of inflammatory pathways.

Propiedades

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXFFNLCQHFSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.